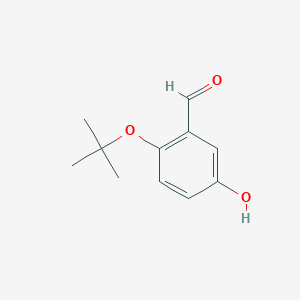![molecular formula C10H11NO4 B14847630 [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid: is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid typically involves the esterification of a pyridine derivative followed by a series of chemical reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-(methoxycarbonyl)-6-methylpyridine with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. These derivatives could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- 4-(Methoxycarbonyl)phenylacetic acid
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid
- 4-Carboxymethylbenzoic acid methyl ester
Comparison: Compared to these similar compounds, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties. The pyridine ring can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other carboxymethyl derivatives.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(4-methoxycarbonyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(10(14)15-2)4-8(11-6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
TWJLAWNKFDNOHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


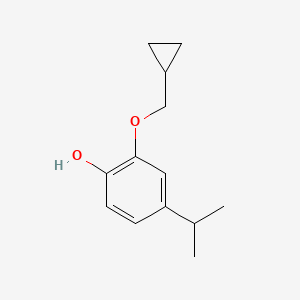
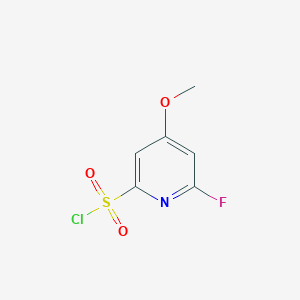
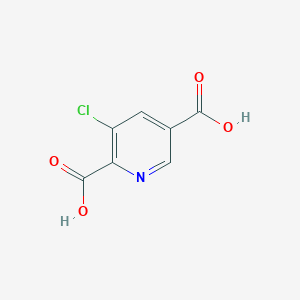
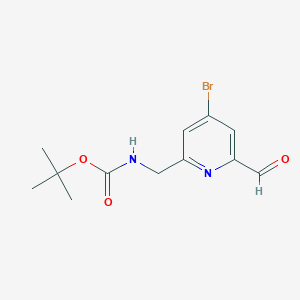
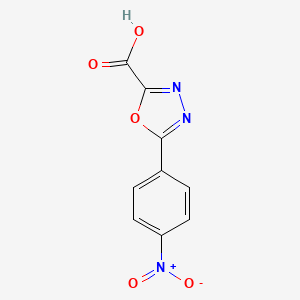
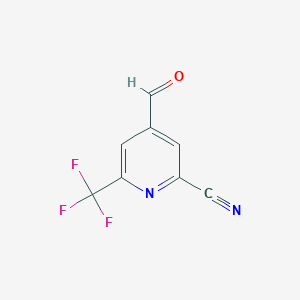
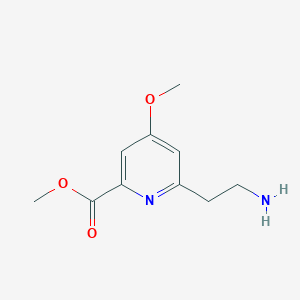

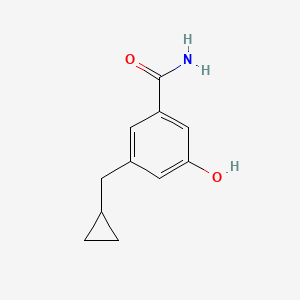
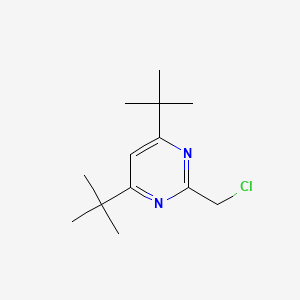
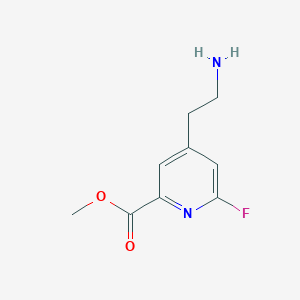

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
